Cas no 111509-09-2 (8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-7,10-diol,1-ethyldodecahydro-6-methoxy-3-methyl-9-methylene-,(3R,6S,6aR,6bR,7S,8R,10R,10aS,11R,11aR,13R)- (9CI))

8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-7,10-diol,1-ethyldodecahydro-6-methoxy-3-methyl-9-methylene-,(3R,6S,6aR,6bR,7S,8R,10R,10aS,11R,11aR,13R)- (9CI) structure
111509-09-2 structure
Product Name:8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-7,10-diol,1-ethyldodecahydro-6-methoxy-3-methyl-9-methylene-,(3R,6S,6aR,6bR,7S,8R,10R,10aS,11R,11aR,13R)- (9CI)
CAS-nummer:111509-09-2
MF:C23H35NO3
MW:373.528907060623
CID:179467
PubChem ID:24884079
Update Time:2025-04-19

8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-7,10-diol,1-ethyldodecahydro-6-methoxy-3-methyl-9-methylene-,(3R,6S,6aR,6bR,7S,8R,10R,10aS,11R,11aR,13R)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-7,10-diol,1-ethyldodecahydro-6-methoxy-3-methyl-9-methylene-,(3R,6S,6aR,6bR,7S,8R,10R,10aS,11R,11aR,13R)- (9CI)
    • 8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-7,10-diol,1-ethyldodecahydro-6-met...
    • lepedine
    • (1alpha,5alpha,7beta,11beta,12beta,15beta,20R)-21-ethyl-1-methoxy-4-methyl-7,20-cycloatid-16-ene-11,15-diol
    • 7,20-Cycloatidane-11,15-diol, 16,17-didehydro-21-ethyl-1-methoxy-4-methyl-, (1alpha,11beta,15beta)-
    • DTXSID60912190
    • 21-Ethyl-1-methoxy-4-methyl-7,20-cycloatid-16-ene-11,15-diol
    • (8R,9S,11R,13S,14S,15R,16S)-7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol
    • 111509-09-2
    • (2S,8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol
    • Inchi: 1S/C23H35NO3/c1-5-24-11-21(3)8-7-16(27-4)23-15(21)10-14(19(23)24)22-9-6-13(12(2)20(22)26)17(25)18(22)23/h13-20,25-26H,2,5-11H2,1,3-4H3/t13-,14+,15-,16?,17-,18+,19+,20+,21?,22?,23?/m0/s1
    • InChI-sleutel: XXZZJNAAUWXZNM-DIVOBERISA-N
    • LACHT: O(C)C1CCC2(C)CN(CC)[C@@H]3[C@H]4C[C@@H]2C31[C@@H]1[C@H]([C@@H]2C(=C)[C@H](C14CC2)O)O

Berekende eigenschappen

  • Exacte massa: 373.262
  • Monoisotopische massa: 373.262
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 2
  • Complexiteit: 710
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 52.9Ų

Experimentele eigenschappen

  • Dichtheid: 1.23
  • Kookpunt: 508.2°C at 760 mmHg
  • Vlampunt: 261.1°C
  • Brekindex: 1.607

8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-7,10-diol,1-ethyldodecahydro-6-methoxy-3-methyl-9-methylene-,(3R,6S,6aR,6bR,7S,8R,10R,10aS,11R,11aR,13R)- (9CI) Gerelateerde literatuur

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